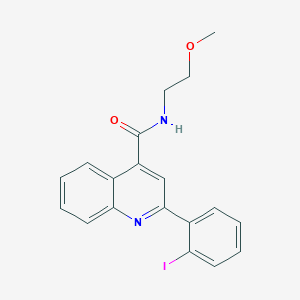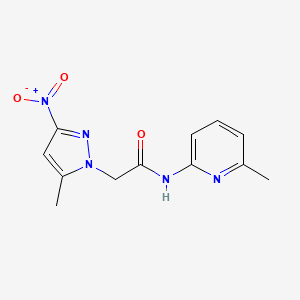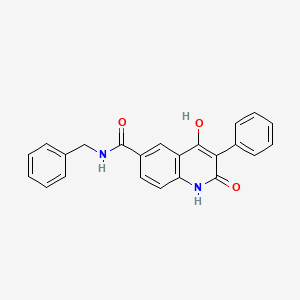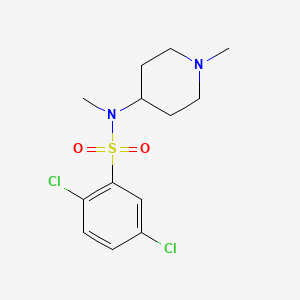![molecular formula C24H30N2O2 B11070921 Urea, 1-[3-(adamantan-1-yloxy)propyl]-3-(naphthalen-1-yl)-](/img/structure/B11070921.png)
Urea, 1-[3-(adamantan-1-yloxy)propyl]-3-(naphthalen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of an adamantane moiety linked to a naphthyl group through a urea linkage, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA typically involves multiple steps:
Preparation of 1-Adamantanol: This is achieved through the hydrogenation of adamantane in the presence of a suitable catalyst.
Formation of 1-Adamantyloxypropylamine: 1-Adamantanol is reacted with propylene oxide to form 1-adamantyloxypropanol, which is then converted to 1-adamantyloxypropylamine through amination.
Coupling with 1-Naphthylisocyanate: The final step involves the reaction of 1-adamantyloxypropylamine with 1-naphthylisocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The urea linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to disrupt lipid membranes, while the naphthyl group can interact with aromatic residues in proteins. This dual interaction can lead to the modulation of various biological pathways, including signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-ADAMANTYLOXY)PROPYL]-N’-(3-AMINOPHENYL)UREA
- N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(3-CHLOROPHENYL)UREA
Uniqueness
N-[3-(1-ADAMANTYLOXY)PROPYL]-N’-(1-NAPHTHYL)UREA is unique due to the presence of both adamantane and naphthyl groups, which confer distinct chemical properties. The adamantane moiety provides rigidity and hydrophobicity, while the naphthyl group offers aromaticity and potential for π-π interactions. This combination makes the compound versatile for various applications in research and industry.
Properties
Molecular Formula |
C24H30N2O2 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-[3-(1-adamantyloxy)propyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C24H30N2O2/c27-23(26-22-8-3-6-20-5-1-2-7-21(20)22)25-9-4-10-28-24-14-17-11-18(15-24)13-19(12-17)16-24/h1-3,5-8,17-19H,4,9-16H2,(H2,25,26,27) |
InChI Key |
IKFIXMJFUOMCRI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCCCNC(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methylphenyl)sulfanyl]-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile](/img/structure/B11070839.png)

![3-[(8-Bromo-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11070844.png)
![methyl 1-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11070845.png)
![Methyl {4-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]phenoxy}acetate](/img/structure/B11070848.png)
![2-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11070852.png)
![methyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11070854.png)

![Indol-2-one, 5-[4-(furan-2-carbonyl)piperazine-1-sulfonyl]-1-methyl-1,3-dihydro-](/img/structure/B11070866.png)
![3-{[(4-Chlorophenyl)acetyl]amino}-3-(2-furyl)propanoic acid](/img/structure/B11070869.png)


![3-hydroxy-1-methyl-3-(2-{3-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-2-oxoethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11070888.png)

